molecular formula C11H6K2O3 B14715791 Potassium 4-oxido-2-naphthoate

Potassium 4-oxido-2-naphthoate

Cat. No.: B14715791
M. Wt: 264.36 g/mol
InChI Key: GANWXARUZMDRKI-UHFFFAOYSA-L
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Description

Potassium 4-oxido-2-naphthoate is a naphthalene-derived compound featuring a carboxylate group at the 2-position and a deprotonated hydroxyl (oxido) group at the 4-position, with potassium as the counterion. Its structure combines aromaticity with ionic functionality, making it soluble in polar solvents and reactive in coordination chemistry.

Properties

Molecular Formula

C11H6K2O3

Molecular Weight

264.36 g/mol

IUPAC Name

dipotassium;4-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C11H8O3.2K/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10;;/h1-6,12H,(H,13,14);;/q;2*+1/p-2

InChI Key

GANWXARUZMDRKI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-oxido-2-naphthoate can be synthesized through the reaction of 4-hydroxy-2-naphthoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-naphthoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

2.1. Decarboxylative Halogenation

Decarboxylative halogenation reactions, as described for organic acids, involve the formation of acyl hypohalites (e.g., acyl hypobromites) that decompose to alkyl halides and CO₂ . For Potassium 4-oxido-2-naphthoate, such a reaction could theoretically replace the carboxylate group with a halide (e.g., Br, I) at position 2, forming a halogenated naphthalene derivative. The mechanism would likely follow a radical pathway, as observed in the Hunsdiecker reaction .

Key Mechanistic Steps :

  • Formation of acyl hypohalite : Reaction with Br₂ or I₂ to generate an intermediate.

  • Radical fragmentation : Homolytic cleavage of the hypohalite to form a carbon-centered radical.

  • Halogen incorporation : Reaction of the radical with a halogen donor to yield the alkyl halide.

2.2. Sandmeyer-Type Substitution

The Sandmeyer reaction, used to introduce halogens into aromatic rings, could apply if the compound contains an amino group. For example, diazotization followed by reaction with CuBr would replace an amino group with bromine . While the exact structure of this compound is unclear, analogous naphthoic acid derivatives (e.g., 6-bromo-2-naphthoic acid) undergo this transformation under acidic conditions with Cu(I) halides .

Reaction Conditions :

  • Diazotization : Nitrous acid or sodium nitrite (1–5 molar ratio) at 0–5°C.

  • Sandmeyer : CuBr (0.5–5 molar ratio) in HBr at 5–80°C .

Reaction Mechanism Comparison

Reaction TypeKey StepsTypical ConditionsSource
Decarboxylative Halogenation Formation of acyl hypohalite → Radical fragmentation → Halogen incorporationBr₂/I₂, radical initiators, elevated temperatures
Sandmeyer Reaction Diazotization → Reaction with CuBr → Bromide formationNitrous acid, CuBr, HBr, 5–80°C
Oxidation Oxidation of aromatic rings or functional groupsKMnO₄, acidic/alkaline conditions

Research Findings and Limitations

  • Decarboxylative halogenation : The Cristol–Firth reaction (Br₂O formation) and Hunsdiecker pathways are well-documented for acids but less so for naphthoates .

  • Sandmeyer applicability : Successful substitution depends on the presence of directing groups (e.g., amino groups) and acidic conditions .

  • Structural ambiguity : The exact structure of this compound is critical for predicting reactivity. For example, the position of the oxo group (4-oxo vs. 4-oxido) significantly impacts potential reactions.

Scientific Research Applications

Potassium 4-oxido-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium 4-oxido-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern: the 4-oxido group (O⁻) and 2-carboxylate (COO⁻K⁺) create distinct electronic and steric effects. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Properties of Potassium 4-Oxido-2-Naphthoate and Related Compounds
Compound Name Substituents Solubility Reactivity/Applications Reference
This compound 4-O⁻, 2-COO⁻K⁺ High in water Chelation, pharmaceutical intermediates, surfactants Inferred
1-Hydroxy-2-naphthoic acid 1-OH, 2-COOH Low (acid form) Limited substitution due to lack of Cl
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid 4-Cl, 1-OH, 2-COOH Moderate (polar solvents) Electrophilic substitution (Cl site)
Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate 3-OH, 4-azo, sulphonate High (ionic groups) Dyes, pigments, coordination chemistry
Methyl 4-methoxy-1-naphthoate 4-OCH₃, 1-COOCH₃ Organic solvents Ester hydrolysis, electron-donating effects
2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- 5-OCH₃, 4-OCH₂C₆H₅ Organic solvents Enhanced solubility in organics, synthetic intermediates

Detailed Analysis

Solubility and Ionic Character The potassium salt of 4-oxido-2-naphthoate exhibits high water solubility due to its ionic carboxylate and oxido groups, similar to sulphonate-containing compounds like Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate . In contrast, non-ionic derivatives (e.g., methyl esters or methoxy-substituted naphthoic acids) show preferential solubility in organic solvents .

Reactivity

  • The oxido group (O⁻) at the 4-position enhances electron density on the naphthalene ring, facilitating electrophilic aromatic substitution. This contrasts with 4-chloro derivatives, where the chlorine atom acts as an electron-withdrawing group, directing reactivity to specific positions .
  • Compared to esterified analogs (e.g., Methyl 4-methoxy-1-naphthoate), the carboxylate group in this compound is more reactive toward acid-base reactions and metal coordination .

Unlike halogenated derivatives (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid), the absence of a chlorine atom reduces toxicity risks, making it suitable for biomedical research .

Biological Activity

Potassium 4-oxido-2-naphthoate, a potassium salt of 4-oxido-2-naphthoic acid, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Effects : Preliminary research suggests potential anticancer properties, with investigations focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Interaction : The compound may interact with enzymes, acting as an inhibitor or activator, thus affecting biochemical pathways within cells.

The mechanism of action involves binding to specific molecular targets, which alters enzyme activity and influences cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or act on cellular signaling cascades that regulate cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound demonstrated a broader spectrum of activity compared to traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anticancer Studies

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Cancer Cell LineApoptosis Induction (%)
MCF-7 (Breast)60%
HeLa (Cervical)45%

Comparative Analysis with Similar Compounds

This compound can be compared with other naphthoate derivatives such as sodium and lithium salts. The presence of potassium ions affects the solubility and biological reactivity of the compound:

CompoundSolubilityAntimicrobial ActivityAnticancer Activity
This compoundHighHighModerate
Sodium 4-oxido-2-naphthoateModerateModerateLow
Lithium 4-oxido-2-naphthoateLowLowLow

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